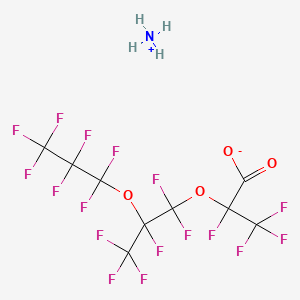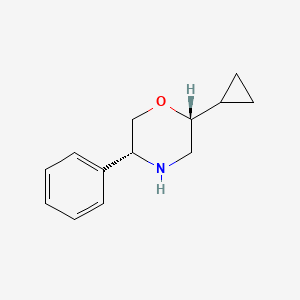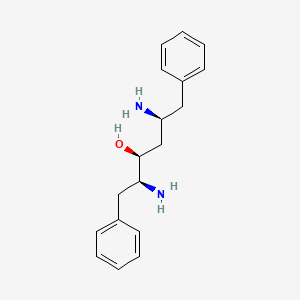![molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6](/img/structure/B3394436.png)
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is a complex anthocyanin glycoside, a type of natural pigment found in various fruits and vegetables. Anthocyanins are known for their antioxidant properties and contribute to the red, purple, and blue colors in plants[_{{{CITATION{{{_1{Human Metabolome Database: Showing metabocard for Cyanidin 3-O-b-D .... This specific compound is notable for its intricate structure and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of cyanidin from natural sources such as berries. The extracted cyanidin is then subjected to glycosylation reactions to attach the xylopyranosyl, glucopyranosyl, and galactopyranosyl groups in the correct sequence[_{{{CITATION{{{3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- [ (4-hydroxy-3 ...](https://www.sigmaaldrich.com/SG/zh/product/sigma/smb00554). These reactions require specific enzymes or chemical catalysts and controlled reaction conditions to ensure the correct glycosidic linkages[{{{CITATION{{{2{Cyanidin 3-O- b- D -Xylopyranosyl-(1,2)- (4-hydroxy-3-methoxycinnamoyl ...](https://www.sigmaaldrich.com/US/en/product/sigma/smb00554)[{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extraction is usually done using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 .... The glycosylation steps are performed under optimized conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as leucoanthocyanins.
Substitution: Substituted derivatives with different functional groups attached to the core structure.
科学的研究の応用
Chemistry: This compound is used in the study of anthocyanin chemistry and glycosylation reactions. It serves as a model compound for understanding the stability and reactivity of anthocyanins.
Biology: In biological research, it is used to investigate the antioxidant properties and potential health benefits of anthocyanins. Studies have shown that anthocyanins can protect cells from oxidative stress and inflammation.
Medicine: The compound is explored for its potential therapeutic applications, including its role in preventing chronic diseases such as cardiovascular diseases and cancer. Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs.
Industry: In the food and beverage industry, this compound is used as a natural colorant and antioxidant. It is added to products like juices, wines, and candies to enhance their color and shelf life.
作用機序
The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway and various antioxidant enzymes.
類似化合物との比較
Cyanidin-3-glucoside: Similar structure but lacks the xylopyranosyl and galactopyranosyl groups.
Pelargonidin-3-glucoside: Another anthocyanin with a different aglycone structure.
Delphinidin-3-glucoside: Similar anthocyanin with a different hydroxyl group arrangement.
Uniqueness: Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] is unique due to its specific glycosylation pattern, which affects its solubility, stability, and antioxidant activity compared to other anthocyanins.
特性
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCBDLMLRVOBZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-98-6 |
Source


|
| Record name | Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

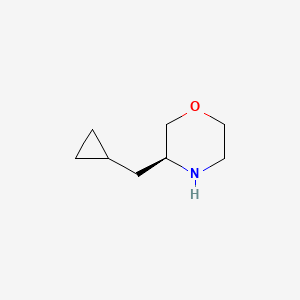
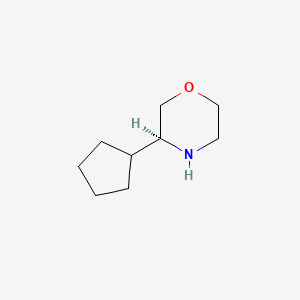

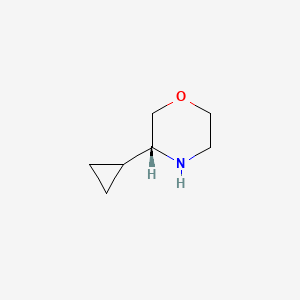
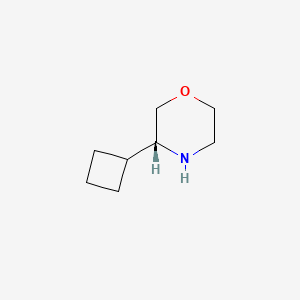

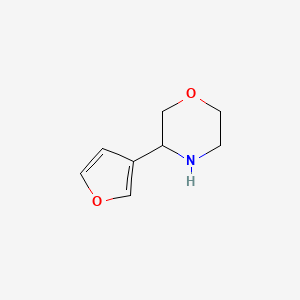
![1-Ethoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B3394411.png)
